molecular formula C20H22Cl2N2O3 B11947631 Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853333-06-9

Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11947631
CAS No.: 853333-06-9
M. Wt: 409.3 g/mol
InChI Key: PLLRQEYXPKZYGZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a pyridine ring with a hexahydroquinoline core

Preparation Methods

The synthesis of Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and hexahydroquinoline intermediates. One common synthetic route includes the following steps:

    Preparation of 2,6-dichloropyridine: This can be achieved through the chlorination of pyridine using chlorine gas in the presence of a catalyst.

    Formation of the hexahydroquinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the pyridine and hexahydroquinoline intermediates: This step often involves a condensation reaction, followed by esterification to introduce the ethyl carboxylate group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the chlorine atoms, using reagents like sodium methoxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds, such as:

    Ethyl 4-(2,6-difluoropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound has fluorine atoms instead of chlorine, which can affect its reactivity and biological activity.

    Ethyl 4-(2,6-dibromopyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: The presence of bromine atoms can lead to different chemical and physical properties.

    Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-octahydroquinoline-3-carboxylate: This compound has an additional hydrogenation step, resulting in a fully saturated hexahydroquinoline core.

Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility of this class of compounds.

Properties

CAS No.

853333-06-9

Molecular Formula

C20H22Cl2N2O3

Molecular Weight

409.3 g/mol

IUPAC Name

ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H22Cl2N2O3/c1-5-27-19(26)15-10(2)23-12-8-20(3,4)9-13(25)17(12)16(15)11-6-7-14(21)24-18(11)22/h6-7,16,23H,5,8-9H2,1-4H3

InChI Key

PLLRQEYXPKZYGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(N=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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